molecular formula C6H3ClF3NO B2792240 2-Chloro-4-(trifluoromethoxy)pyridine CAS No. 1206975-33-8

2-Chloro-4-(trifluoromethoxy)pyridine

Cat. No.: B2792240
CAS No.: 1206975-33-8
M. Wt: 197.54
InChI Key: FDLBKOZVASUZBU-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3ClF3NO. It is a pyridine derivative where the hydrogen atoms at positions 2 and 4 are substituted by a chlorine atom and a trifluoromethoxy group, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trifluoromethoxy)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-iodopyridine with trifluoromethanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced efficiently and meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyridine derivative .

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .

Biological Activity

2-Chloro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in drug development, particularly in targeting various pathogens and diseases. The trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in structure-activity relationship (SAR) studies.

  • Chemical Formula : C₆H₃ClF₃N
  • Molecular Weight : 179.54 g/mol
  • Boiling Point : 48-50 °C (15 mmHg)
  • Density : 1.411 g/mL at 25 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Chlamydia trachomatis, which is responsible for sexually transmitted infections. Research indicates that compounds with a trifluoromethyl group exhibit significant inhibitory effects on the growth of this pathogen without affecting host cell viability . The presence of the trifluoromethoxy group is crucial for enhancing the compound's activity, as analogues lacking this substituent showed diminished effects.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of pyridine have revealed that:

  • The trifluoromethyl group at the para position significantly increases potency against C. trachomatis.
  • Substituents on the aromatic ring can modulate biological activity, with specific configurations leading to enhanced selectivity and efficacy .

Case Studies

  • Inhibition of Chlamydial Growth :
    • A study demonstrated that certain derivatives of this compound exhibited IC50 values as low as 5.2 μg/mL against C. trachomatis, indicating potent antichlamydial activity . The compounds were shown to reduce chlamydial progeny significantly while maintaining low toxicity towards human cells.
  • Selectivity and Toxicity Assessment :
    • Compounds derived from this pyridine exhibited selective inhibition of chlamydial growth, with minimal impact on other bacterial strains, underscoring their potential as targeted therapeutics . Furthermore, toxicity assays indicated that these compounds did not exhibit mutagenicity in Drosophila melanogaster models, suggesting a favorable safety profile for further development.

Table: Summary of Biological Activities

Activity TypeTarget PathogenIC50 (μg/mL)Notes
AntichlamydialChlamydia trachomatis5.2High selectivity; low toxicity
AntibacterialVarious Gram-positive and Gram-negative bacteriaModerateSelective activity; further studies needed

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLBKOZVASUZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206975-33-8
Record name 2-chloro-4-(trifluoromethoxy)pyridine
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